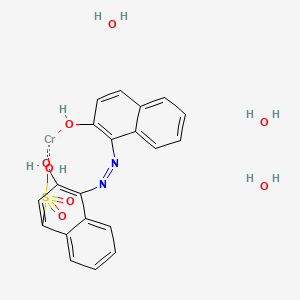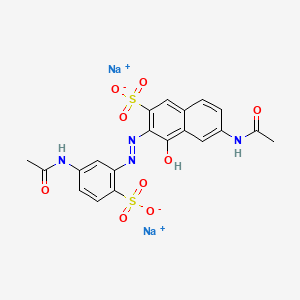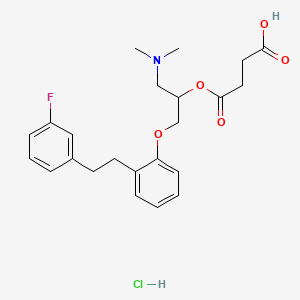
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride is a complex organic compound with a unique structure that combines elements of butanedioic acid and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the dimethylamino group and the phenoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters of butanedioic acid and derivatives with different functional groups. Examples include:
- Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride
- Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(2-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride
Uniqueness
The uniqueness of butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
86819-21-8 |
|---|---|
Fórmula molecular |
C23H29ClFNO5 |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
4-[1-(dimethylamino)-3-[2-[2-(3-fluorophenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H28FNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-9-4-3-7-18(21)11-10-17-6-5-8-19(24)14-17;/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,27);1H |
Clave InChI |
DBBHFAJJKSSLJW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)F)OC(=O)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


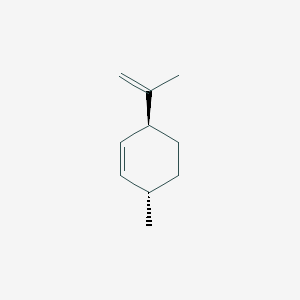
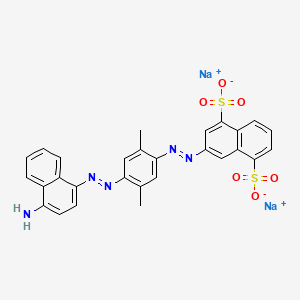
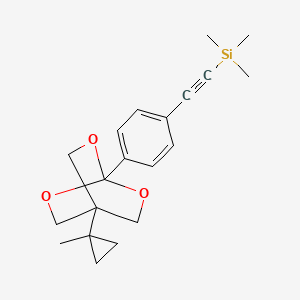

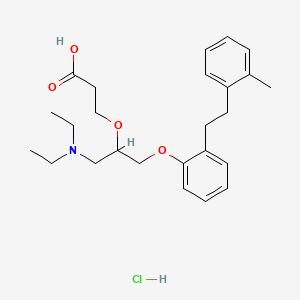
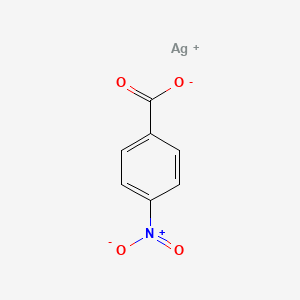
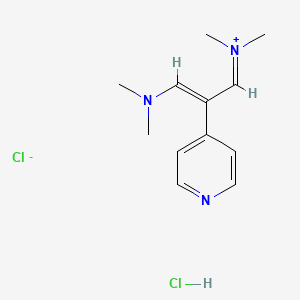
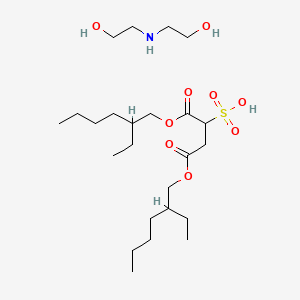


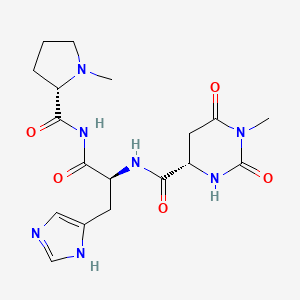
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
